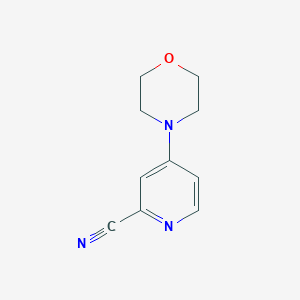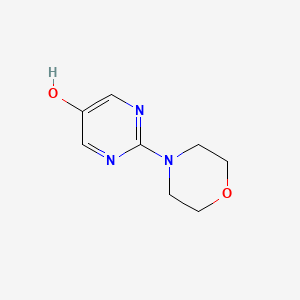
(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL
Descripción general
Descripción
(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL, commonly known as DMDO, is a versatile reagent used in organic synthesis. It is a colorless liquid with a pungent odor and is highly reactive towards various functional groups. DMDO has been widely used as an oxidizing agent in organic synthesis due to its high selectivity and mild reaction conditions.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
The compound has been researched in the context of catalysis and chemical synthesis. For instance, the acid-catalyzed condensation of glycerol with various aldehydes, including formaldehyde and acetone, leads to the formation of mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These products are considered potential novel platform chemicals, with [1,3]dioxan-5-ols being particularly interesting as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Stereochemistry and Synthesis
The stereochemical aspects of compounds similar to (4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL have been studied. For example, the stereochemical assignments of related compounds have been revised to understand their specific optical rotation and synthesis routes (Lombardo, Licciulli, & Trombini, 2004). Additionally, a stereoselective synthesis approach was developed to cyclize similar compounds with aldehydes, yielding derivatives with high diastereo- and enantio-selectivity (Shit, Devi, Devi, & Saikia, 2019).
Crystal Structure Analysis
Understanding the crystal structure of compounds like this compound is crucial for their applications in scientific research. A study on the crystal structure of a similar compound revealed the configuration of its dioxolane ring and the presence of intramolecular hydrogen bonds, which are significant for understanding its chemical properties (Li, Wang, & Chen, 2001).
Novel Synthetic Routes
Research has been conducted on novel synthetic routes using similar compounds. For instance, one study described a high-yield synthesis of D-ribo-phytosphingosine, utilizing a compound with a similar structure as a key intermediate (Lombardo, Capdevila, Pasi, & Trombini, 2006).
Propiedades
IUPAC Name |
[(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4,6-7,9H,1,5H2,2-3H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJPMBQLUDQIAV-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C=C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)C=C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




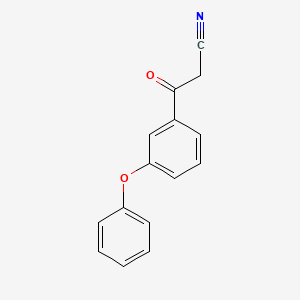
![2-[(Cyclohexylmethyl)amino]ethan-1-ol](/img/structure/B3229000.png)
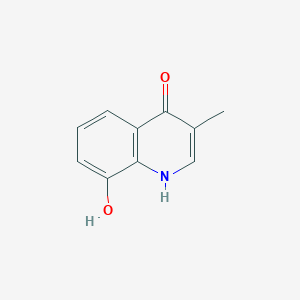
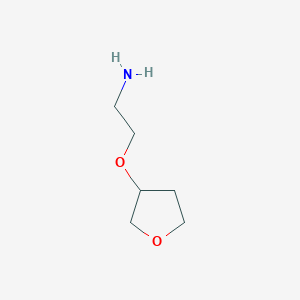

![Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B3229042.png)
![(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3229054.png)
